4-(1H-Benzo[d]imidazol-2-yl)benzonitrile
CAS No.: 4110-15-0
Cat. No.: VC4019373
Molecular Formula: C14H9N3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4110-15-0 |
|---|---|
| Molecular Formula | C14H9N3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 4-(1H-benzimidazol-2-yl)benzonitrile |
| Standard InChI | InChI=1S/C14H9N3/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,(H,16,17) |
| Standard InChI Key | INIBMZLOCLDDMA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C#N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, with the molecular formula C₁₄H₉N₃ and a molecular weight of 219.24 g/mol . Its structure consists of a benzimidazole ring (a fused benzene and imidazole system) linked to a benzonitrile group at the C2 position (Fig. 1).
Table 1: Key structural descriptors
| Property | Value | Source |
|---|---|---|
| Dihedral angle (benzene-benzimidazole) | 3.87° ± 0.03° | |
| C7–N1 bond length | 1.3191 Å | |
| C≡N bond length | 1.143 Å |
Crystallographic Analysis
Single-crystal X-ray diffraction reveals near-planarity between the benzimidazole and benzonitrile moieties, with a dihedral angle of 3.87° . Intramolecular C–H⋯N hydrogen bonding (2.64 Å) stabilizes the conformation, while intermolecular N–H⋯N interactions (2.89 Å) form zigzag chains along the b-axis (Fig. 2) . The imidazole ring’s C7–N1 bond length aligns with double-bond character, consistent with aromatic delocalization .
Synthesis and Optimization
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction time | 5 minutes |
| Solvent for purification | Ethanol |
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation, where malononitrile acts as a nucleophile, attacking the aldehyde group of 4-formylbenzonitrile. Subsequent cyclization with benzene-1,2-diamine forms the benzimidazole ring . DFT studies on analogous systems suggest that electron-withdrawing groups (e.g., nitrile) enhance cyclization efficiency by polarizing reactive intermediates .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in polar solvents like water but dissolves in ethanol and dichloromethane . Its crystalline form remains stable under ambient conditions, with no reported decomposition at temperatures below 200°C .
Spectroscopic Characterization
-
IR Spectroscopy: A strong absorption at 2220 cm⁻¹ confirms the C≡N stretch, while N–H vibrations appear at 3400 cm⁻¹ .
-
NMR: ¹H NMR (DMSO-d₆) signals include aromatic protons at δ 7.2–8.5 ppm and a broad singlet for the imidazole NH proton at δ 12.5 ppm .
Applications and Derivatives
Role in Materials Science
The nitrile group serves as a versatile handle for further functionalization. For example:
-
Cycloaddition reactions: Forms triazole derivatives via Huisgen click chemistry .
-
Coordination complexes: The nitrile nitrogen can act as a ligand for transition metals, enabling catalytic applications .
Biological Relevance
While direct bioactivity data for 4-(1H-benzo[d]imidazol-2-yl)benzonitrile is limited, structural analogues exhibit:
-
Antimicrobial activity: MIC values of 40–500 μg/mL against Gram-positive bacteria .
-
Anticancer potential: Inhibition of kinase enzymes involved in tumor proliferation .
Computational Insights
DFT Studies
Density functional theory (B3LYP/6-31G*) predicts a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity . Electron density maps show localization on the nitrile and imidazole groups, supporting electrophilic substitution at the C5 position of the benzimidazole ring .
Molecular Docking
Virtual screening against the EGFR kinase domain (PDB: 1M17) reveals a binding affinity of -8.2 kcal/mol, mediated by π-π stacking with Phe-723 and hydrogen bonding to Lys-721 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume